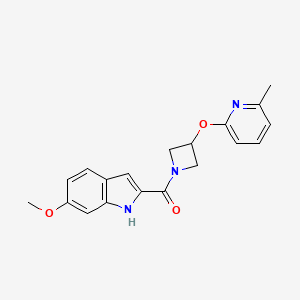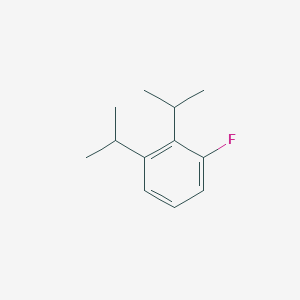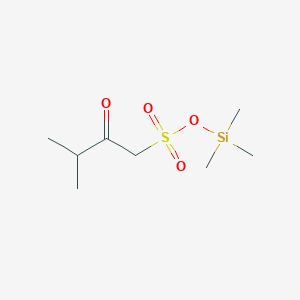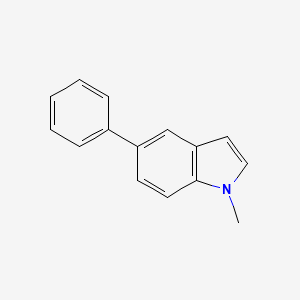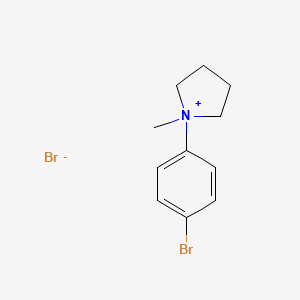
(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is a chemical compound with a complex structure that includes a cyclopentane ring, a bromobenzoyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The cyclopentane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include derivatives with different substituents on the benzoyl group.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include cyclopentanone derivatives and other oxidized forms.
Scientific Research Applications
(1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The cyclopentane ring provides structural stability, allowing the compound to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate: Lacks the stereochemistry of the (1S,2S) isomer.
4-bromobenzoic acid derivatives: Share the bromobenzoyl group but differ in the rest of the structure.
Cyclopentanecarboxylate esters: Similar in having the cyclopentane ring and carboxylate ester but differ in the substituents
Uniqueness
The uniqueness of (1S,2S)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and properties compared to its non-stereospecific counterparts .
Properties
Molecular Formula |
C14H15BrO3 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
methyl (1S,2S)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12-/m0/s1 |
InChI Key |
XKJACWYQAFNKQK-RYUDHWBXSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)
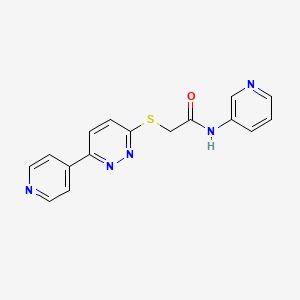
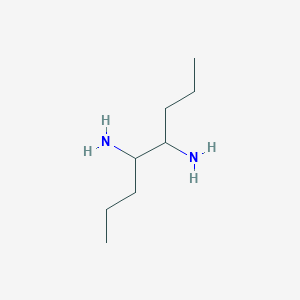


![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
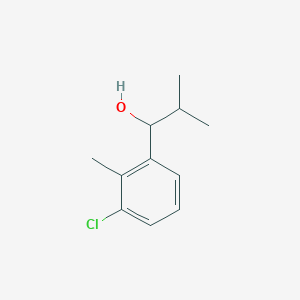
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
